Isoamyl gallate is an alkyl ester of gallic acid. [, ] It is frequently employed as an antioxidant in food preservation to prevent the oxidation of fats and oils, thereby extending their shelf life and preventing rancidity. [, , , , ] It is also recognized for its antiseptic and antimold properties. []
Isoamyl gallate, as an antioxidant, participates in chemical reactions that involve neutralizing free radicals. [] These reactions typically involve the donation of a hydrogen atom from the phenolic hydroxyl groups of isoamyl gallate to free radicals, thereby stabilizing them and preventing further oxidation.
One study investigated the enzymatic sulfation of isoamyl gallate by bacterial arylsulfotransferase. [] The reaction yielded two sulfated products, 3-monosulfate and 4-monosulfate, when incubated with an equimolar amount of p-nitrophenylsulfate. This suggests that arylsulfotransferase can modify isoamyl gallate, potentially altering its properties.
Isoamyl gallate functions as an antioxidant primarily through its ability to scavenge free radicals. [] The phenolic hydroxyl groups in its structure readily donate hydrogen atoms to free radicals, stabilizing them and halting the chain reaction of lipid oxidation. This mechanism helps prevent the formation of undesirable oxidation products that contribute to rancidity and spoilage in fats and oils.
Limited information on the specific physical and chemical properties of isoamyl gallate is available within the provided papers. One study noted a darkening of product color when isoamyl gallate was used as an antioxidant, suggesting a potential for color change under certain conditions. []
Studies demonstrate the antibacterial properties of isoamyl gallate, particularly against Vibrio and Aeromonas species. [] Notably, it exhibits a bactericidal effect against these bacteria, effectively killing them at certain concentrations.
[1] Enzymatic Sulfation of isoamyl Gallate and (-)-Epigallocatechin Gallate by Bacterial Arylsulfotransferase: https://www.semanticscholar.org/paper/d80f22fc42d00be388ff5488f09abc16a39e34df[2] Deterioration of Fats and Oils and Its Preventive Countermeasures: https://www.semanticscholar.org/paper/18ab7a9d818559652e46653488c8345a776e13e2 [] Application of Antioxidant to “Shiokara”: https://www.semanticscholar.org/paper/07d8b0000c936e22d5095c6b6d563680ffb436a8 [] 食品の保存料, 人工甘味料などの衛生化学的研究(第13報) : 食品中の酸化防止剤の分離検出: https://www.semanticscholar.org/paper/43cb382bfabd860d4e026d3c8570c60f8a860bde [] Antibacterial Effects of Guava Tannins and Related Polyphenols on Vibrio and Aeromonas Species: https://www.semanticscholar.org/paper/44773503d3f3b5a65ee2476892d9e06a5c91803c [] Influence of pH and Phosphate Buffer on Inhibition of Clostridium botulinum by Antioxidants and Related Phenolic Compounds: https://www.semanticscholar.org/paper/50f4591fe20c021504cf3f9f0bd19c9655a5eb50 [] Analysis of Antioxidants by Gas Chromatography: https://www.semanticscholar.org/paper/846e284018bc435494778c6109f7fec6a6497fbf[8] Effect of Ointments and Ointment Constituents on Oxidation Stability of Ergocalciferol: https://www.semanticscholar.org/paper/d3895a54bed048e44601c625544bae60c712490d
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